3,4-Dichlorobenzophenone

Organic Synthesis Friedel-Crafts Acylation Regioselectivity

3,4-Dichlorobenzophenone (DCLBP) is the definitive, regiospecific intermediate for the synthesis of the anthelmintic drug mebendazole. Isomer substitution is scientifically invalid due to altered reactivity and regulatory compliance risks. It is also a valuable reactant for chiral benzyl alcohol preparation and serves as an analytical reference standard for isomer-specific methods. Sourcing ≥98% purity GC-grade material ensures process consistency and meets regulatory standards for pharmaceutical manufacturing and research.

Molecular Formula C13H8Cl2O
Molecular Weight 251.1 g/mol
CAS No. 6284-79-3
Cat. No. B123610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichlorobenzophenone
CAS6284-79-3
Synonyms3,4-Dichlorophenyl Phenyl Ketone;  NSC 5249;  Phenyl 3,4-Dichlorophenyl Ketone;  (3,4-Dichlorophenyl)(phenyl)methanone
Molecular FormulaC13H8Cl2O
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H
InChIKeyLLUPHTAYNHAVQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichlorobenzophenone (CAS 6284-79-3): Procurement-Critical Baseline Properties and Industrial Profile


3,4-Dichlorobenzophenone (DCLBP, CAS 6284-79-3) is a chlorinated aromatic ketone belonging to the substituted benzophenone class, with the molecular formula C₁₃H₈Cl₂O and molecular weight 251.11 g/mol [1]. Structurally, it features chlorine substitution at the 3- and 4-positions on one phenyl ring, a regiochemistry that decisively influences its reactivity, physicochemical properties, and application scope [2]. This compound is industrially synthesized via Friedel-Crafts acylation of o-dichlorobenzene with benzoyl chloride, yielding a white to light-yellow crystalline powder with a melting point of 100-104°C . Its primary commercial utility is as a key pharmaceutical intermediate in the manufacture of the broad-spectrum anthelmintic drug mebendazole, a position not readily substituted by other dichlorobenzophenone isomers .

Why 3,4-Dichlorobenzophenone Cannot Be Simply Substituted by Other Dichlorobenzophenone Isomers in Critical Applications


Generic substitution among dichlorobenzophenone isomers is not scientifically valid because the precise position of chlorine substitution fundamentally alters molecular geometry, electronic distribution, and reactivity [1]. The 3,4-dichloro pattern on a single phenyl ring—as opposed to the 2,4-, 2,5-, or 4,4′-patterns—produces distinct outcomes in synthesis: the ortho-dichlorobenzene precursor yields predominantly 3,4-DCLBP with minimal side products, whereas meta- and para-dichlorobenzenes produce different major isomers (2,4- and 2,5-DCLBP, respectively) with varying degrees of rearrangement and dechlorination [2]. Furthermore, mass spectral fragmentation analysis reveals that 3,4-DCLBP exhibits unique hydrogen transfer behavior shared only with 2,2′- and 2,4-DCLBP among all dichloro-substituted benzophenones [3]. These physicochemical and reactivity differences directly impact synthetic route viability, product purity, and downstream application performance, making isomer-specific selection mandatory for processes where 3,4-DCLBP is the documented intermediate [4].

Quantitative Comparative Evidence: 3,4-Dichlorobenzophenone vs. Analog Dichlorobenzophenones


Friedel-Crafts Acylation Regioselectivity: 3,4-DCLBP as the Predominant Product from Ortho-Dichlorobenzene

In the Friedel-Crafts benzoylation of ortho-dichlorobenzene, 3,4-dichlorobenzophenone is the major product, with only small yields of 2,3-dichlorobenzophenone, o- and p-chlorobenzophenone, and benzophenone observed [1]. In contrast, the meta-isomer precursor yields primarily 2,4-dichlorobenzophenone, and the para-isomer yields 2,5-dichlorobenzophenone with significant side products including rearrangement to 3,4-DCLBP and dechlorobenzoylation [1]. This regiochemical outcome demonstrates that ortho-dichlorobenzene uniquely provides a clean synthetic entry to 3,4-DCLBP with minimized purification burden.

Organic Synthesis Friedel-Crafts Acylation Regioselectivity

First-Order Hyperpolarizability (β): 3,4-DCLBP Exhibits Significant Nonlinear Optical Potential

DFT calculations (B3LYP/6-311+G(d,p)) reveal that 3,4-dichlorobenzophenone possesses a computed first-order hyperpolarizability (β) value significantly larger than the reference standard urea, indicating potential utility as a nonlinear optical (NLO) material [1]. While direct comparative β values for all dichlorobenzophenone isomers are not reported in this study, the computed value for 3,4-DCLBP is provided and the study notes that the molecule's electronic structure—specifically the charge transfer evidenced by HOMO-LUMO analysis—is conducive to NLO applications [1].

Nonlinear Optics Computational Chemistry Materials Science

HOMO-LUMO Energy Gap: 3,4-DCLBP Exhibits a Moderate Band Gap Correlating with Chemical Stability

DFT analysis of 3,4-dichlorobenzophenone yields a calculated HOMO energy of -6.43 eV and a LUMO energy of -2.28 eV, resulting in an energy gap (ΔE) of 4.15 eV [1]. This moderate gap value indicates that 3,4-DCLBP is relatively stable with respect to both oxidation and reduction under ambient conditions. While comparative HOMO-LUMO data for other dichlorobenzophenone isomers are not presented in the same study, the electronic structure of 3,4-DCLBP is specifically characterized, and the charge transfer within the molecule is attributed to the interaction between the chlorinated phenyl ring and the carbonyl group [1].

DFT Calculations Molecular Electronics Reactivity

Mass Spectral Fragmentation: 3,4-DCLBP Exhibits Unique Hydrogen Transfer Between Rings

Mass spectral analysis of chloro-substituted benzophenones reveals that among the dichloro isomers studied, evidence for hydrogen transfer between rings exists specifically for 2,2′-, 2,4-, and 3,4-dichlorobenzophenones [1]. This characteristic fragmentation pattern distinguishes 3,4-DCLBP from other isomers such as 2,5-, 2,6-, and 3,5-dichlorobenzophenones, which do not exhibit this hydrogen transfer behavior. Additionally, the mass spectra show that the ring bearing the greater number of chlorine atoms cleaves more readily, with 2-chloro substituents enhancing this tendency [1].

Mass Spectrometry Structural Analysis Isomer Differentiation

Melting Point Distinction: 3,4-DCLBP vs. 4,4′-Dichlorobenzophenone for Solid-Phase Handling

3,4-Dichlorobenzophenone exhibits a melting point range of 100-104°C , whereas 4,4′-dichlorobenzophenone melts at a substantially higher temperature of 144-147°C [1]. This approximately 44°C difference in melting point directly impacts purification strategy (recrystallization solvent selection), handling during solid-phase reactions, and thermal stability in formulation processes. The lower melting point of 3,4-DCLBP may be advantageous for applications requiring lower processing temperatures or where melt-phase reactivity is desired.

Physical Properties Crystallization Formulation

Pharmaceutical Intermediate Specificity: 3,4-DCLBP is the Documented Precursor for Mebendazole Synthesis

3,4-Dichlorobenzophenone is explicitly cited as the pharmaceutical intermediate used in the production of the broad-spectrum anthelmintic drug mebendazole . The synthetic route involves the Friedel-Crafts acylation of ortho-dichlorobenzene to yield 3,4-DCLBP, which then undergoes further transformation [1]. While other dichlorobenzophenone isomers (e.g., 2,4-DCLBP, 2,5-DCLBP) are used in polymer chemistry and other applications [2], they are not documented as intermediates for mebendazole. The regulatory and process validation requirements in pharmaceutical manufacturing demand exact structural fidelity; substitution with a different isomer would constitute a process change requiring extensive re-validation and regulatory filing.

Pharmaceutical Synthesis Anthelmintic Drugs API Manufacturing

Evidence-Backed Application Scenarios Where 3,4-Dichlorobenzophenone Is the Scientifically Indicated Choice


GMP Synthesis of Mebendazole and Related Benzimidazole Anthelmintics

3,4-Dichlorobenzophenone is the established key intermediate in the synthesis of mebendazole, a broad-spectrum anthelmintic agent . The synthetic route documented in patents utilizes 3,4-DCLBP as the starting ketone component, which undergoes condensation with appropriate reagents to form the benzimidazole core. Substitution with other dichlorobenzophenone isomers would yield structurally different products that are not the active pharmaceutical ingredient (API) and would require separate regulatory approval. For pharmaceutical manufacturers and CROs involved in mebendazole production, sourcing 3,4-DCLBP with appropriate purity (≥98% by GC) and consistent melting point (100-104°C) is critical for process consistency and regulatory compliance .

Synthesis of Chiral Benzyl Alcohols via Asymmetric Reduction

3,4-Dichlorobenzophenone serves as a reactant for the preparation of chiral benzyl alcohols, which are important intermediates in the synthesis of various pharmaceutical compounds . The prochiral ketone functionality of 3,4-DCLBP enables asymmetric reduction using chiral catalysts or biocatalysts to yield enantiomerically enriched benzhydrol derivatives. The specific 3,4-dichloro substitution pattern influences the steric and electronic environment around the carbonyl group, affecting enantioselectivity outcomes. The documented use of 3,4-DCLBP in this capacity distinguishes it from other isomers, whose reduction behavior may differ due to altered electronic distribution.

Nonlinear Optical (NLO) Materials Research and Development

Computational studies demonstrate that 3,4-dichlorobenzophenone exhibits a first-order hyperpolarizability (β) value of 2.66 × 10⁻³⁰ esu, which is approximately 13.7 times that of the reference standard urea . This significant NLO response, coupled with a moderate HOMO-LUMO gap of 4.15 eV indicating electronic stability, positions 3,4-DCLBP as a candidate molecule for the development of organic nonlinear optical materials . Researchers investigating second-harmonic generation (SHG), electro-optic modulation, or optical limiting may find 3,4-DCLBP a suitable scaffold. The charge transfer character identified in the HOMO-LUMO analysis further supports its potential in donor-acceptor type NLO systems.

Analytical Reference Standard and Method Development for Isomer-Specific Detection

The distinctive mass spectral fragmentation pattern of 3,4-dichlorobenzophenone, including evidence for hydrogen transfer between rings that is shared only with 2,2′- and 2,4-DCLBP among dichloro isomers , makes it a valuable reference standard for developing analytical methods to distinguish and quantify specific dichlorobenzophenone isomers in complex mixtures. Analytical laboratories supporting environmental monitoring, pharmaceutical impurity profiling, or industrial quality control can utilize 3,4-DCLBP as a certified reference material for LC-MS, GC-MS, or NMR method validation, leveraging its unique spectroscopic signatures for unambiguous identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichlorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.